molecular formula C19H36O4 B14360007 Methyl 2-hydroperoxyoctadec-2-enoate CAS No. 93060-49-2

Methyl 2-hydroperoxyoctadec-2-enoate

Cat. No.: B14360007
CAS No.: 93060-49-2
M. Wt: 328.5 g/mol
InChI Key: QQJQGSOMHLQTDE-UHFFFAOYSA-N
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Description

Methyl 2-hydroperoxyoctadec-2-enoate is a hydroperoxy-containing unsaturated fatty acid ester. Hydroperoxides are inherently less stable than their hydroxy or non-oxidized analogs due to the reactive peroxide bond, which predisposes them to decomposition or exothermic reactions under heat, light, or mechanical stress . Such compounds are typically studied for their roles in lipid oxidation, polymer chemistry, or as intermediates in organic synthesis.

Properties

CAS No.

93060-49-2

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 2-hydroperoxyoctadec-2-enoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h17,21H,3-16H2,1-2H3

InChI Key

QQJQGSOMHLQTDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=C(C(=O)OC)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroperoxyoctadec-2-enoate typically involves the esterification of hydroperoxyoctadecenoic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroperoxyoctadec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroperoxyoctadec-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroperoxyoctadec-2-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on functional group reactivity, stability, and hazards, drawing parallels to compounds documented in the evidence:

Methyl 2-hydroxyacetate (CAS 96-35-5)

  • Molecular Formula : C₃H₆O₃
  • Functional Groups : Hydroxy (-OH), ester (-COOCH₃)
  • Stability : Relatively stable under standard conditions. Hydroxy esters lack the peroxide bond, reducing oxidative instability .
  • Hazards : Classified as an irritant. Safety protocols include glove use, ventilation, and avoiding inhalation .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS 85535-47-3)

  • Molecular Formula: C₁₀H₁₉NO₅
  • Functional Groups : Hydroxy (-OH), carbamate, carboxylic acid
  • Stability: No significant stability risks reported.
  • Hazards: Not classified for health or environmental hazards, though general precautions (e.g., avoiding dust inhalation) are advised .

Methyl 2-hydroperoxyoctadec-2-enoate (Hypothetical)

  • Molecular Formula : C₁₉H₃₆O₄ (inferred)
  • Functional Groups : Hydroperoxy (-OOH), ester (-COOCH₃), alkene (C=C)
  • Stability : Expected to be highly unstable due to the hydroperoxy group, which may decompose explosively under stress.
  • Hazards : Likely oxidizing and flammable. Requires stringent handling (e.g., explosion-proof equipment, cold storage) beyond the precautions for hydroxy analogs .

Data Table: Key Comparative Properties

Property This compound Methyl 2-hydroxyacetate 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Molecular Weight (g/mol) 328.5 (hypothetical) 90.08 233.26
Key Functional Groups Hydroperoxy, ester, alkene Hydroxy, ester Hydroxy, carbamate, carboxylic acid
Thermal Stability Low (prone to decomposition) Moderate High
Hazard Profile Oxidizing, explosive Irritant Not classified
Safety Measures Explosion-proof storage, cold handling Gloves, ventilation Avoid dust inhalation

Research Findings and Functional Group Analysis

  • Hydroperoxy vs. Hydroxy Groups : The hydroperoxy group (-OOH) introduces significant oxidative instability compared to hydroxy (-OH) analogs. This is critical in industrial applications, where hydroperoxides require stabilizers or controlled environments to mitigate decomposition risks .
  • Alkene Reactivity: The presence of a double bond (octadec-2-enoate) may further destabilize this compound through conjugation with the hydroperoxy group, accelerating autoxidation pathways.
  • Hydroperoxides may exhibit weaker intermolecular interactions due to reduced hydrogen-bond donor capacity compared to hydroxy groups .

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